molecular formula C18H16ClN3O3 B1679453 9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)- CAS No. 90450-01-4

9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-

Cat. No.: B1679453
CAS No.: 90450-01-4
M. Wt: 357.8 g/mol
InChI Key: HFTSPQUXYIMHAN-ZDUSSCGKSA-N
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Preparation Methods

The synthetic routes and reaction conditions for Ro-17-1812 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications to achieve the desired pharmacological properties . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing.

Chemical Reactions Analysis

Ro-17-1812 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .

Scientific Research Applications

Ro-17-1812 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

CAS No.

90450-01-4

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

cyclopropylmethyl (7S)-13-chloro-11-oxo-2,4,10-triazatetracyclo[10.4.0.02,6.07,10]hexadeca-1(16),3,5,12,14-pentaene-5-carboxylate

InChI

InChI=1S/C18H16ClN3O3/c19-11-2-1-3-12-14(11)17(23)21-7-6-13(21)16-15(20-9-22(12)16)18(24)25-8-10-4-5-10/h1-3,9-10,13H,4-8H2/t13-/m0/s1

InChI Key

HFTSPQUXYIMHAN-ZDUSSCGKSA-N

Isomeric SMILES

C1CN2[C@@H]1C3=C(N=CN3C4=C(C2=O)C(=CC=C4)Cl)C(=O)OCC5CC5

SMILES

C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl

Canonical SMILES

C1CC1COC(=O)C2=C3C4CCN4C(=O)C5=C(N3C=N2)C=CC=C5Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ro 17-1812;  Ro 171812;  Ro-17-1812.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-
Reactant of Route 2
Reactant of Route 2
9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-
Reactant of Route 3
9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-
Reactant of Route 4
Reactant of Route 4
9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-
Reactant of Route 5
Reactant of Route 5
9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-
Reactant of Route 6
Reactant of Route 6
9H,11H-Azeto(2,1-c)imidazo(1,5-a)(1,4)benzodiazepine-1-carboxylic acid, 8-chloro-12,12a-dihydro-9-oxo-, cyclopropylmethyl ester, (S)-

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